Lasilacton

Hypertension Diuretic Combination Cardiovascular Pharmacology

Lasilacton (CAS 124199-68-4) is a precisely formulated 20:50 mg fixed-dose combination of furosemide and spironolactone. Unlike generic multi-pill regimens, this single-entity compound guarantees the exact synergistic ratio critical for maintaining potassium balance and preventing diuretic resistance in research models. It provides unique anti-fibrotic and anti-androgenic benefits absent in amiloride or triamterene, making it the definitive reference standard for cardiovascular and renal studies.

Molecular Formula C36H45ClN2O10S2
Molecular Weight 765.3 g/mol
CAS No. 124199-68-4
Cat. No. B056975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasilacton
CAS124199-68-4
Synonymslasilacton
Molecular FormulaC36H45ClN2O10S2
Molecular Weight765.3 g/mol
Structural Identifiers
SMILESCC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
InChIInChI=1S/C24H34O5S.C12H11ClN2O5S/c1-14(25)30-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23,29)11-7-20(27)28;13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h12,17-19,21,29H,4-11,13H2,1-3H3,(H,27,28);1-5,15H,6H2,(H,16,17)(H2,14,18,19)/t17-,18-,19+,21+,22-,23-,24?;/m0./s1
InChIKeyABIRIUVBSAQPBC-ATJCWOKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 16 capsules / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lasilacton CAS 124199-68-4: A Fixed-Dose Combination Diuretic for Hypertension and Edema Research


Lasilacton (CAS 124199-68-4) is a fixed-dose combination pharmaceutical preparation consisting of 20 mg furosemide (a loop diuretic) and 50 mg spironolactone (a potassium-sparing aldosterone antagonist) per capsule [1]. This combination is primarily indicated for the management of fluid retention and hypertension in conditions such as congestive heart failure, hepatic cirrhosis, and nephrotic syndrome, where secondary hyperaldosteronism is often present [1].

Why Generic Substitution of Lasilacton with Separate Components or Other Diuretics May Compromise Therapeutic Outcomes


Lasilacton's specific 20:50 mg ratio of furosemide to spironolactone is engineered to simultaneously exploit the synergistic mechanisms of both drug classes, achieving potent diuresis while mitigating the hallmark electrolyte disturbances associated with loop diuretic monotherapy [1]. Simply substituting with generic furosemide and spironolactone tablets does not guarantee the same clinical outcome, as patient adherence to a complex multi-tablet regimen is demonstrably lower, and the precise ratio is critical for maintaining potassium balance and preventing diuretic resistance [1]. Furthermore, replacing the spironolactone component with other potassium-sparing agents like amiloride or triamterene would result in a distinct pharmacodynamic profile, as spironolactone provides unique, long-term anti-fibrotic and anti-androgenic benefits in conditions like heart failure and cirrhosis that other agents lack [1].

Lasilacton (CAS 124199-68-4) Quantitative Evidence of Differentiation and Therapeutic Performance


Antihypertensive Efficacy: Lasilacton Produces Clinically Significant Blood Pressure Reduction in Essential Hypertension

In a 1-year study of 30 patients with mild-to-moderate essential hypertension, once-daily administration of Lasilacton (furosemide 20 mg / spironolactone 50 mg) resulted in a substantial and sustained reduction in both supine and standing blood pressure. The study notes that the addition of spironolactone improves the hypotensive potency of furosemide and minimizes its metabolic and electrolyte alterations [1].

Hypertension Diuretic Combination Cardiovascular Pharmacology

Potassium Homeostasis: Lasilacton Maintains Serum Potassium Levels, Counteracting Furosemide-Induced Hypokalemia

Unlike loop diuretic monotherapy, which is associated with a significant risk of hypokalemia, Lasilacton's inclusion of spironolactone effectively preserves potassium balance. In the aforementioned hypertension trial, there were no significant changes in plasma potassium concentrations throughout the 1-year treatment period [1]. This is in stark contrast to numerous studies where furosemide alone causes a measurable decrease in serum potassium.

Electrolyte Balance Hypokalemia Potassium-sparing Diuretic Safety

Management of Aromatase Inhibitor-Induced Musculoskeletal Symptoms: Lasilacton Significantly Reduces Pain and Improves Function

In a prospective phase II study of 50 women experiencing AI-induced arthralgia, treatment with Lasilactone® (furosemide 20mg/spironolactone 50mg) every other day for 4 weeks led to significant improvements in pain, stiffness, and physical function [1]. The study hypothesized that diuretic therapy could reduce joint effusions and fluid retention associated with AI use.

Breast Cancer Aromatase Inhibitor Arthralgia Supportive Care Diuretic Use

Comparative Efficacy in Refractory Edema: Lasilacton vs. Furosemide-Metolazone Combination

A cross-sectional study compared the furosemide-spironolactone combination (equivalent to Lasilacton) against a furosemide-metolazone combination in children with refractory edema due to nephrotic syndrome. While the furosemide-metolazone group (Group B) demonstrated significantly greater weight loss on days 4 and 5, both combinations had similar effects on electrolyte abnormalities [1].

Nephrotic Syndrome Refractory Edema Diuretic Comparison Pediatric Nephrology

Optimal Research and Clinical Application Scenarios for Lasilacton (CAS 124199-68-4) Based on Quantitative Evidence


Investigating Potassium-Sparing Diuresis in Hypertensive Models

Based on its demonstrated ability to significantly lower blood pressure while preserving normokalemia, Lasilacton is an ideal research tool for investigating the synergistic effects of loop and distal tubule diuretics in preclinical hypertension models. Researchers can utilize Lasilacton to study the renin-angiotensin-aldosterone system (RAAS) response without the confounding variable of diuretic-induced hypokalemia [1].

Evaluating Therapeutic Strategies for Diuretic-Induced Electrolyte Imbalance

The established potassium-sparing effect of Lasilacton makes it a valuable compound for designing studies aimed at mitigating electrolyte disturbances associated with chronic diuretic therapy. It can serve as a positive control or a comparator against novel compounds or formulations intended to reduce the risk of hypokalemia and metabolic alkalosis [1].

Management of Fluid Retention and Edema in Cirrhosis and Heart Failure

In clinical settings, Lasilacton (or its generic equivalents) is a cornerstone therapy for managing ascites in cirrhosis and peripheral edema in congestive heart failure, particularly where secondary hyperaldosteronism drives sodium retention. The fixed-dose combination simplifies dosing and ensures the co-administration of a potassium-sparing agent to prevent dangerous hypokalemia, which is a common and serious complication of loop diuretic use in these patient populations [1].

Supportive Care in Oncology: A Novel Approach for AI-Induced Arthralgia

Emerging evidence supports the use of Lasilacton as a well-tolerated and effective intervention for managing aromatase inhibitor-induced musculoskeletal symptoms in breast cancer survivors. This represents a novel, low-cost, and accessible therapeutic option that can be integrated into supportive oncology care pathways to improve patient quality of life and adherence to life-saving AI therapy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lasilacton

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.